molecular formula C18H22ClN5S B608339 KHS101 hydrochloride

KHS101 hydrochloride

Cat. No. B608339
M. Wt: 375.9 g/mol
InChI Key: INVQHPQJFRKGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

KHS101 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

KHS101 hydrochloride has shown promise in research for its ability to reduce tumor growth and increase survival without discernible side effects . It crosses the blood-brain barrier (BBB) and selectively induces neuronal differentiation of hippocampal neural progenitor cells in vitro and in vivo . These findings suggest targeting of HSPD1-dependent oncometabolic pathways as an anti-GBM therapy .

Relevant Papers The paper “The small molecule KHS101 induces bioenergetic dysfunction in glioblastoma cells through inhibition of mitochondrial HSPD1” discusses the mechanism of action of KHS101 . Another paper by Wurdak et al. (2010) discusses how KHS101 accelerates neuronal differentiation in the adult rat .

Biochemical Analysis

Biochemical Properties

KHS101 hydrochloride interacts with the transforming acidic coiled-coil-containing protein 3 (TACC3), a protein involved in the dynamic network of centrosomal microtubules . This interaction induces a neuronal differentiation phenotype in cultured hippocampal neural progenitor cells (NPCs) . The nature of this interaction is selective and dose-dependent, with an EC50 of approximately 1 μM .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. In GBM cells, it promotes the aggregation of proteins regulating mitochondrial integrity and energy metabolism . This leads to compromised glycolysis and oxidative phosphorylation (OXPHOS), resulting in metabolic energy depletion in KHS101-treated GBM cells . It does not affect the viability of non-cancerous brain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves disrupting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . This disruption leads to the aggregation of an enzymatic network that regulates energy metabolism . The result is a significant decrease in the bioenergetic capacity and glycolytic activity of GBM cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, it has been observed that the subcutaneous injection of 3 mg/kg KHS101 for 7 days before conditioned place preference (CPP) training prolonged CPP extinction, while the same treatment after training accelerated extinction .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Systemic administration of KHS101 reduced tumor growth and increased survival in two intracranial patient-derived xenograft tumor models in mice . No discernible side effects were reported .

Metabolic Pathways

This compound disrupts metabolic pathways in GBM cells by inhibiting HSPD1, a key player in mitochondrial energy metabolism . This results in compromised glycolysis and OXPHOS, leading to metabolic energy depletion in KHS101-treated GBM cells .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it has been shown to distribute to the brain and significantly increase neuronal differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KHS101 hydrochloride involves multiple steps, starting from the appropriate pyrimidine and thiazole derivatives. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of ≥98% .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is synthesized in research laboratories under controlled conditions to ensure high purity and consistency. The compound is stored in a desiccated state at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: KHS101 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to study its stability and reactivity.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: Substitution reactions are used to introduce different functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

properties

IUPAC Name

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQHPQJFRKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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